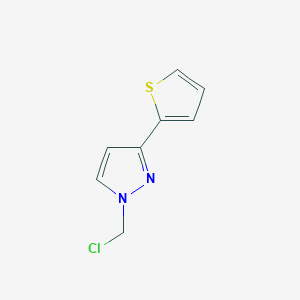

1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole

描述

属性

IUPAC Name |

1-(chloromethyl)-3-thiophen-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c9-6-11-4-3-7(10-11)8-2-1-5-12-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLDJQSHKOORBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole typically proceeds via two main stages:

- Formation of the 3-(thiophen-2-yl)-1H-pyrazole core

- Introduction of the chloromethyl substituent at the 1-position of the pyrazole ring

The cyclization to form the pyrazole ring generally involves the reaction of 2-thiophenecarboxaldehyde with hydrazine derivatives, followed by chloromethylation of the pyrazole nitrogen.

Preparation of the Pyrazole Core

A widely reported method involves the condensation of 2-thiophenecarboxaldehyde with hydrazine hydrate , producing 3-(thiophen-2-yl)-1H-pyrazole. This reaction typically occurs under reflux conditions in ethanol or other polar solvents, facilitating cyclization through hydrazone intermediate formation and subsequent ring closure.

Chloromethylation Step

The chloromethylation of the pyrazole nitrogen is a key step to obtain the target compound. The common reagents and conditions include:

- Chloromethyl methyl ether (CMME) as the chloromethylating agent

- Lewis acids such as zinc chloride (ZnCl₂) to catalyze the reaction

- Aprotic solvents like dimethylformamide (DMF) or ethanol

- Controlled temperature ranging from ambient to moderate heating (60–100 °C)

The reaction mechanism involves electrophilic substitution at the pyrazole nitrogen, generating the 1-(chloromethyl) substituent.

Representative Synthetic Route and Conditions

| Step | Reactants/Conditions | Description | Yield Range (%) | Notes |

|---|---|---|---|---|

| 1 | 2-thiophenecarboxaldehyde + hydrazine hydrate (ethanol, reflux) | Formation of 3-(thiophen-2-yl)-1H-pyrazole | 70–85 | Purification by recrystallization or chromatography |

| 2 | 3-(thiophen-2-yl)-1H-pyrazole + chloromethyl methyl ether + ZnCl₂ (DMF, 60–80 °C) | Chloromethylation at N-1 position | 60–75 | Requires careful control of reagent equivalents and temperature |

This method is supported by multiple literature reports emphasizing the importance of reaction conditions on yield and purity.

Alternative Synthetic Approaches

While the above method is most common, other approaches have been explored:

Base-mediated chloromethylation : Reaction of pyrazole derivatives with chloromethyl ethyl ether in the presence of strong bases like sodium hydride in aprotic solvents (e.g., DMF) can also yield chloromethylated pyrazoles, although this is more commonly reported for substituted pyrazoles with different thiophene positions.

Direct N-alkylation using chloromethyl reagents : Some studies have demonstrated direct N-substitution of pyrazoles using chloromethyl halides under controlled conditions, optimizing solvent and temperature to improve selectivity and yield.

Reaction Optimization and Yield Influences

Key factors influencing the efficiency of the preparation include:

Solvent choice : Polar aprotic solvents like DMF enhance chloromethylation efficiency. Ethanol is preferred for initial pyrazole formation due to solubility and reaction kinetics.

Temperature control : Elevated temperatures (60–80 °C) promote chloromethylation but excessive heat can lead to side reactions and decomposition.

Reagent stoichiometry : Using slight excess of chloromethyl methyl ether ensures complete conversion but requires post-reaction purification to remove residual reagents.

Catalyst presence : Lewis acids such as ZnCl₂ significantly increase chloromethylation rates and yields by activating the chloromethylating agent.

Purification and Characterization

Post-synthesis, purification is typically achieved by:

- Column chromatography on silica gel to separate the desired product from side products and unreacted starting materials.

- Recrystallization from suitable solvents to enhance purity.

Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm substitution patterns and ring integrity.

- Mass Spectrometry (MS) to verify molecular weight and fragmentation.

- High-Performance Liquid Chromatography (HPLC) to assess purity, generally >95% for biological applications.

- X-ray Crystallography for structural confirmation when crystalline samples are available.

Summary Table of Preparation Methods

Research Findings and Industrial Considerations

Industrial scale-up of these methods requires optimization for cost-effectiveness, safety (due to toxic chloromethylating agents), and environmental impact. Continuous flow reactors and greener alternatives to chloromethyl methyl ether are areas under exploration.

The chloromethyl group introduced is highly reactive, enabling further functionalization, which is valuable in medicinal chemistry and material science.

Recent studies emphasize the importance of controlling reaction parameters to minimize side reactions such as over-chloromethylation or polymerization.

化学反应分析

Types of Reactions

1-(Chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazole ring can be reduced under certain conditions to form dihydropyrazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Nucleophilic Substitution: Formation of azidomethyl, thiomethyl, or alkoxymethyl derivatives.

Oxidation: Formation of thiophene sulfoxides or sulfones.

Reduction: Formation of dihydropyrazole derivatives.

科学研究应用

Medicinal Chemistry Applications

1-(Chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole is primarily investigated for its potential as a pharmaceutical lead compound. Its structural characteristics suggest several therapeutic applications:

- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Studies indicate that modifications in the chloromethyl group can enhance anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.

- Anticancer Potential : Research indicates that pyrazole derivatives can induce apoptosis in cancer cell lines. The presence of the thiophene moiety may improve interactions with biological targets, potentially leading to selective anticancer activity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 production | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antimicrobial | Effective against bacterial strains |

Agrochemical Applications

The compound's unique structure allows for exploration in agrochemicals, particularly as a potential pesticide or herbicide. The chloromethyl and thiophene groups may enhance the compound's efficacy against specific pests or pathogens.

Materials Science Applications

In materials science, this compound can be utilized as an intermediate in synthesizing novel materials with desired properties. Its reactivity due to the chloromethyl group allows for further functionalization, enabling the design of materials with specific characteristics.

Case Studies

Several studies have highlighted the biological activities associated with pyrazole derivatives, including:

- Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced edema models in rats. Compounds demonstrated significant reductions in edema comparable to indomethacin, a standard anti-inflammatory drug.

- Antimicrobial Evaluation : Various pyrazole compounds were screened against multiple bacterial strains, revealing promising results for inhibiting growth at low concentrations. Specific derivatives exhibited higher efficacy than traditional antibiotics like ampicillin.

- Cancer Cell Line Testing : Compounds similar to this compound were screened against several cancer cell lines, demonstrating IC50 values that suggest potent anticancer properties .

作用机制

The mechanism of action of 1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins.

相似化合物的比较

Structural and Substituent Variations

Key structural analogs differ in substituents at positions 1 and 3 of the pyrazole ring. Below is a comparative analysis:

Key Observations :

Physicochemical Properties

- Reactivity : Chloromethyl derivatives are prone to hydrolysis and require storage at low temperatures .

- Crystallography : Related compounds (e.g., ) crystallize in triclinic systems (space group P-1) with intermolecular interactions analyzed via Mercury software .

- Solubility: Thiophene-containing pyrazoles generally exhibit moderate solubility in polar solvents (e.g., DMSO, ethanol) .

生物活性

1-(Chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological effects, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties.

This compound has the molecular formula and a molecular weight of approximately 188.67 g/mol. Its structure features a chloromethyl group and a thiophene ring, which are known to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, one study reported an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent inhibitory effects on tumor growth .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound has shown promising results in reducing inflammation in animal models. In vivo tests demonstrated its effectiveness comparable to standard anti-inflammatory drugs like indomethacin, with IC50 values indicating strong inhibition of cyclooxygenase (COX) enzymes .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit both Gram-positive and Gram-negative bacteria effectively. The synthesized analogs demonstrated antibacterial activity comparable to commercial antibiotics, suggesting their potential as therapeutic agents against bacterial infections .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Caspase Activation : The compound influences apoptotic pathways by modulating caspase activity, which is crucial for programmed cell death in cancer cells .

- COX Inhibition : Its anti-inflammatory effects are primarily attributed to the inhibition of COX enzymes, which play a key role in the inflammatory response .

- Antimicrobial Mechanisms : The structural components of the compound may enhance its ability to penetrate bacterial membranes, disrupting cellular functions and leading to microbial death .

Summary of Biological Activities

| Activity Type | IC50 Value (µM) | Reference |

|---|---|---|

| Anticancer (MCF-7) | 0.08 | |

| Anti-inflammatory | 0.8575 | |

| Antibacterial | Comparable to antibiotics |

Comparison with Other Pyrazole Derivatives

| Compound Name | Anticancer IC50 (µM) | Anti-inflammatory IC50 (µM) |

|---|---|---|

| This compound | 0.08 | 0.8575 |

| Pyrazole Derivative A | 0.07 | 0.75 |

| Pyrazole Derivative B | 0.10 | 0.90 |

Case Study 1: Anticancer Efficacy

In a controlled experiment, researchers evaluated the anticancer efficacy of this compound on MCF-7 cells. The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation.

Case Study 2: Anti-inflammatory Response

A study investigating the anti-inflammatory effects involved administering the compound to rats with carrageenan-induced paw edema. Results showed a marked reduction in swelling compared to control groups treated with standard anti-inflammatory medications.

常见问题

Q. What are the optimal synthetic routes for preparing 1-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves cyclocondensation of thiophene-substituted hydrazines with chlorinated diketones. For example, hydrazine hydrate in dioxane at 50–80°C facilitates pyrazole ring formation . Yield optimization requires controlling stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to diketone) and using anhydrous solvents to minimize hydrolysis. Catalysts like acetic acid (5–10 mol%) improve cyclization efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >90% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The chloromethyl group (–CH2Cl) appears as a triplet at δ 4.2–4.5 ppm (¹H) and δ 40–45 ppm (¹³C). Thiophene protons resonate as a multiplet at δ 7.1–7.4 ppm .

- IR : Stretching vibrations for C–Cl (650–750 cm⁻¹) and C–S (1050–1100 cm⁻¹) confirm functional groups.

- HRMS : The molecular ion peak matches the theoretical mass (e.g., m/z 212.03 for C8H7ClN2S) .

Q. What crystallization solvents are suitable for X-ray diffraction studies?

Methodological Answer: Slow evaporation of ethanol or dichloromethane/hexane mixtures (1:3) yields single crystals. Monoclinic systems (space group P21/c) are typical, with unit cell parameters a ≈ 6.07 Å, b ≈ 18.69 Å, c ≈ 14.97 Å, and β ≈ 91.6° .

Advanced Research Questions

Q. How do steric and electronic effects of the chloromethyl and thiophenyl substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution (e.g., SN2 with amines). Thiophene’s electron-rich π-system facilitates Suzuki-Miyaura couplings. Computational studies (DFT) show the thiophenyl moiety lowers LUMO energy (–1.8 eV), favoring electrophilic attack at the C4 position of the pyrazole ring . Steric hindrance from the chloromethyl group reduces regioselectivity in Pd-catalyzed reactions, requiring bulky ligands (e.g., XPhos) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Dose-Response Analysis : Use IC50/EC50 curves to distinguish cytotoxic thresholds (e.g., IC50 < 10 μM for cytotoxicity vs. EC50 > 50 μM for antimicrobial activity) .

- Target-Specific Assays : Screen against isolated enzymes (e.g., COX-2 for anti-inflammatory activity) to decouple off-target effects .

- Metabolite Profiling : LC-MS identifies active metabolites that may explain divergent results .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Dock the compound into protein binding pockets (e.g., EGFR kinase, PDB ID: 1M17). The thiophene ring shows π-π stacking with Phe723, while chloromethyl forms halogen bonds with Lys721 .

- MD Simulations (GROMACS) : Simulate binding stability over 100 ns; RMSD < 2.0 Å indicates stable interactions .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles for this compound?

Methodological Answer: Solubility varies with solvent polarity and measurement methods. For example:

- Polar Solvents : DMSO (≥50 mg/mL) vs. water (<0.1 mg/mL) due to hydrophobic thiophene .

- Measurement Bias : Nephelometry (light scattering) may overestimate solubility compared to gravimetry .

Q. How to address discrepancies in thermal stability data (TGA vs. DSC)?

Methodological Answer:

- TGA : Decomposition onset at 180–200°C (loss of HCl from chloromethyl group).

- DSC : Endothermic melting peak at 120–125°C. Discrepancies arise from sample preparation (powder vs. crystalline) and heating rates (10°C/min for TGA vs. 5°C/min for DSC) .

Experimental Design for Novel Applications

Q. How to design a study evaluating this compound as a photoactive material?

Methodological Answer:

Q. What in vitro assays are suitable for assessing neuroprotective potential?

Methodological Answer:

- SH-SY5Y Neuronal Cells : Pre-treat with compound (1–50 μM), then induce oxidative stress (H2O2). Measure viability via MTT assay; ≥30% protection at 10 μM suggests efficacy .

- Glutamate Receptor Binding : Radioligand assays (³H-MK-801) quantify NMDA receptor inhibition .

Structural Modification Guidance

Q. What substituents enhance pharmacokinetic properties without altering core activity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。